![molecular formula C10H9N5 B2801352 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-amine CAS No. 1347231-15-5](/img/structure/B2801352.png)
5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-amine
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Overview
Description
“5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-amine” is a compound that contains a benzimidazole moiety . Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It is a heterocyclic aromatic organic compound that is important in a variety of biological and industrial applications .
Synthesis Analysis
The synthesis of compounds containing a benzimidazole moiety has been reported in several studies . For instance, one study reported the synthesis of a series of compounds with a 1H-benzo[d]imidazol-2-yl structure . Another study reported the synthesis of MOFs (Metal-Organic Frameworks) using 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker .Molecular Structure Analysis
The molecular structure of “5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-amine” would contain a benzimidazole moiety, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole moiety, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Scientific Research Applications
- Potential Use : Researchers can explore protein-protein interactions, post-translational modifications, and protein function using this compound .
Proteomics Research
Medicinal Chemistry
Anticancer Agents
Fluorescent Probes
Metal Chelators
Photophysical Studies
Mechanism of Action
Target of Action
Similar compounds such as 3-(1h-benzimidazol-2-yl)-1h-indazole have been found to target theSerine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly in response to DNA damage.
Mode of Action
Based on the action of similar compounds, it may interact with its target protein, potentially altering its function and leading to changes in the cellular processes controlled by this protein .
Biochemical Pathways
Given its potential target, it may influence pathways related tocell cycle regulation and DNA repair .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts similarly to related compounds, it may influence cell cycle progression and dna repair mechanisms, potentially leading to altered cell survival .
properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-9-5-8(14-15-9)10-12-6-3-1-2-4-7(6)13-10/h1-5H,(H,12,13)(H3,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLZOXQWBKRYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-amine | |
CAS RN |
1347231-15-5 |
Source
|
Record name | 5-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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